molecular formula C7H9N3O2 B3229100 2-Amino-4-ethylpyrimidine-5-carboxylic acid CAS No. 127958-01-4

2-Amino-4-ethylpyrimidine-5-carboxylic acid

Cat. No.: B3229100
CAS No.: 127958-01-4
M. Wt: 167.17 g/mol
InChI Key: LUWFYFMJFQBYFG-UHFFFAOYSA-N
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Description

2-Amino-4-ethylpyrimidine-5-carboxylic acid (molecular formula: C₇H₉N₃O₂) is a pyrimidine derivative featuring an ethyl group at the 4-position and a carboxylic acid moiety at the 5-position (Figure 1). Its SMILES representation is CCC1=NC(=NC=C1C(=O)O)N, and its InChIKey is LUWFYFMJFQBYFG-UHFFFAOYSA-N . The compound’s synthesis and applications are less documented in available literature, though it has been listed as a research chemical by suppliers like CymitQuimica, albeit currently discontinued .

Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases. Modifications at the 2-, 4-, and 5-positions significantly influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

2-amino-4-ethylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-5-4(6(11)12)3-9-7(8)10-5/h3H,2H2,1H3,(H,11,12)(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWFYFMJFQBYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-01-4
Record name 2-amino-4-ethylpyrimidine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-ethylpyrimidine-5-carboxylic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-ethylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-amino-4-ethylpyrimidine-5-carboxylic acid, highlighting substituent differences and molecular properties:

Compound Name CAS No. Substituents (Position) Molecular Formula Molecular Weight Key Features References
This compound Not provided -NH₂ (2), -C₂H₅ (4), -COOH (5) C₇H₉N₃O₂ 167.17 g/mol Ethyl group enhances lipophilicity
4-Amino-2-methylpyrimidine-5-carboxylic acid 769-52-8 -NH₂ (4), -CH₃ (2), -COOH (5) C₆H₇N₃O₂ 153.14 g/mol Methyl substitution reduces steric hindrance
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid 89853-87-2 -NH₂ (4), -SC₂H₅ (2), -COOH (5) C₇H₉N₃O₂S 199.23 g/mol Thioether group improves redox activity
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid 875-60-5 -NH₂ (4), -SH (2), -COOH (5) C₅H₅N₃O₂S 171.18 g/mol Thiol group enhances metal coordination
2-Chloro-4-methylpyrimidine-5-carboxylic acid 89581-58-8 -Cl (2), -CH₃ (4), -COOH (5) C₆H₅ClN₂O₂ 172.57 g/mol Chlorine increases electrophilicity
4-Aminopyrimidine-5-carboxylic acid 4786-53-2 -NH₂ (4), -COOH (5) C₅H₅N₃O₂ 139.11 g/mol Simplest analog with no 2-substituent
Key Observations:

The ethylthio group (CAS 89853-87-2) adds sulfur-mediated reactivity, useful in prodrug design or metal chelation .

Electronic and Steric Influences :

  • Chlorine at the 2-position (CAS 89581-58-8) introduces electron-withdrawing effects, making the pyrimidine ring more electrophilic for nucleophilic substitution reactions .
  • Thiol-containing analogs (e.g., CAS 875-60-5) exhibit higher polarity, reducing passive diffusion but enabling disulfide bond formation in drug conjugates .

Synthetic Accessibility: Ethyl-substituted derivatives often require multi-step synthesis involving alkylation or cross-coupling, as seen in parallel synthesis approaches for related pyrimidines . Thioether derivatives (e.g., CAS 89853-87-2) are synthesized via nucleophilic displacement of methylsulfinyl groups with amines, a method noted for high regioselectivity .

Biological Activity

2-Amino-4-ethylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by an ethyl substitution at the 4-position of the pyrimidine ring, which influences its chemical reactivity and biological interactions.

The molecular formula for this compound is C7_7H10_10N2_2O2_2. The presence of both amino and carboxylic acid functional groups allows for various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The carboxyl group can be reduced to form alcohol derivatives.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

These properties make it a versatile compound for further synthetic modifications and biological studies .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54945Enzyme inhibition
CisplatinA54910DNA cross-linking

The IC50 value indicates the concentration required to inhibit cell growth by 50%. Notably, the compound's activity was compared to cisplatin, a standard chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways contributes to its antimicrobial effects.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)32
Escherichia coli64

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor or activator of certain enzymes, impacting biochemical processes such as DNA synthesis and repair. Additionally, it may modulate receptor activity, influencing downstream signaling pathways critical for cell growth and survival .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various pyrimidine derivatives, including this compound. The research highlighted that modifications at the ethyl position significantly affected both anticancer and antimicrobial activities. For instance, compounds with additional halogen substitutions exhibited enhanced potency against cancer cells while maintaining low toxicity toward non-cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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